Anthecularin

Description

Contextualization within Natural Product Chemistry

Anthecularin is a compound belonging to the extensive and diverse class of natural products known as sesquiterpene lactones. conicet.gov.ar These compounds are part of the larger terpenoid family, biosynthesized from three five-carbon isoprene (B109036) units. conicet.gov.ar Sesquiterpene lactones are predominantly found in the plant kingdom, particularly within the Asteraceae family, which is also the source of other significant medicinal compounds like the antimalarial drug artemisinin (B1665778). conicet.gov.aracs.orgacs.org This class of molecules is renowned for a wide array of biological activities, including anti-inflammatory, antimicrobial, and antiprotozoal effects. conicet.gov.artubitak.gov.tr The biological activity of many sesquiterpene lactones is often attributed to the presence of an α,β-unsaturated carbonyl group capable of alkylating biological macromolecules. conicet.gov.ar this compound's emergence from this family of compounds immediately positioned it as a subject of interest for phytochemical and pharmacological investigation. springerprofessional.denih.gov

Historical Trajectory of this compound Discovery and Investigation

This compound was first isolated from a lipophilic extract of the aerial parts of Anthemis auriculata, a plant species native to Greece and belonging to the Asteraceae family. acs.orgacs.org The discovery and structural elucidation were detailed in a 2007 publication. nih.govrsc.org Researchers identified this compound as a minor constituent alongside other sesquiterpene lactones like anthecotulide. acs.orgacs.org

The determination of its complex structure was a significant undertaking, accomplished through a combination of advanced spectroscopic techniques, including various forms of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and ultimately confirmed by X-ray crystallography. acs.orgnih.govuoa.gr These analyses revealed that this compound possessed a novel tetracyclic skeletal framework previously unreported in the literature. acs.orgacs.org

Following its discovery, the focus of investigation shifted towards its chemical synthesis and further biological evaluation. acs.org A total synthesis of the racemic mixture of this compound was first achieved by Pattenden and his research group, utilizing an intramolecular [5 + 2] cycloaddition as a key step. acs.orgthieme-connect.comrsc.org Subsequently, the first enantioselective total synthesis of (+)-Anthecularin was accomplished. acs.orgnih.gov This landmark achievement, completed in 18 steps, was crucial as it unequivocally established the absolute configuration of the natural product as (2R, 3R, 4S, 8R). acs.orgnih.gov

Significance of this compound as a Complex Sesquiterpene Lactone for Chemical and Biological Research

The significance of this compound in scientific research is twofold, stemming from both its intricate chemical architecture and its promising biological profile.

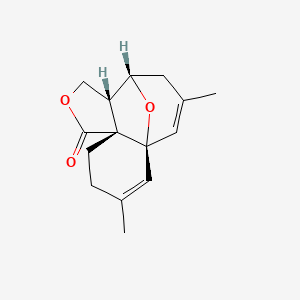

From a chemical standpoint, this compound presents a formidable synthetic challenge. acs.org Its structure is characterized by an unusual and compact tetracyclic fused ring system that includes an oxabicyclo[3.2.1]octene, a cyclohexene (B86901), and a γ-butyrolactone ring. acs.orgacs.org Furthermore, the molecule contains four contiguous asymmetric centers, the stereoselective construction of which poses a significant hurdle for synthetic organic chemists. acs.orgacs.org The complexity of this structure makes this compound an attractive target for the development and application of novel synthetic strategies and methodologies. springerprofessional.deoup.com

From a biological perspective, this compound has demonstrated noteworthy antiprotozoal activity. acs.orgnih.gov It is active against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis, and shows antiplasmodial activity against the drug-resistant K1 strain of Plasmodium falciparum, the deadliest malaria parasite. acs.orgacs.org Crucially, this activity is exhibited without any significant cytotoxicity against mammalian L6 cells, suggesting a selective mechanism of action. acs.orgacs.org The antiplasmodial activity is attributed to its ability to inhibit PfFabI and PfFabG, two key enzymes in the plasmodial fatty acid synthase (PfFAS) pathway. acs.orgacs.org This pathway is essential for the parasite but is structurally distinct from the equivalent fatty acid synthesis system in humans, making it a prime target for new antimalarial drugs. acs.orgacs.org this compound was the first sesquiterpene lactone reported to interact with the PfFAS-II cascade, highlighting its potential as a lead compound for the design and development of novel antimalarial and antitrypanosomal agents. acs.orgacs.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₈O₃ | acs.orgchemspider.com |

| Monoisotopic Mass | 246.1256 g/mol | acs.orgchemspider.com |

| Average Mass | 246.306 g/mol | chemspider.com |

| IUPAC Name | (1R,6R,10R,11S)-3,13-Dimethyl-8,15-dioxatetracyclo[9.3.1.0¹,⁶.0⁶,¹⁰]pentadeca-2,13-dien-7-one | chemspider.com |

Table 2: Biological Activity of this compound

| Target Organism/Enzyme | Activity Metric (IC₅₀) | Source |

|---|---|---|

| Plasmodium falciparum (K1 strain) | 23.3 µg/mL | acs.orgacs.org |

| Trypanosoma brucei rhodesiense | 10.1 µg/mL | acs.orgacs.org |

| PfFabI (Enoyl-ACP reductase) | 14.0 µg/mL | acs.orgacs.org |

| PfFabG (β-ketoacyl-ACP reductase) | 28.3 µg/mL | acs.orgacs.org |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 4-acetoxyanthecotulide |

| 4-hydroxyanthecotulide |

| Anthecotulide |

| This compound |

| Artemisinin |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

246.3 g/mol |

IUPAC Name |

(1R,6R,10R,11S)-3,13-dimethyl-8,15-dioxatetracyclo[9.3.1.01,6.06,10]pentadeca-2,13-dien-7-one |

InChI |

InChI=1S/C15H18O3/c1-9-3-4-15-11(8-17-13(15)16)12-5-10(2)7-14(15,6-9)18-12/h6-7,11-12H,3-5,8H2,1-2H3/t11-,12+,14-,15+/m1/s1 |

InChI Key |

YXZRMZMSHRWRLO-OSRDXIQISA-N |

Isomeric SMILES |

CC1=C[C@]23C=C(C[C@H](O2)[C@@H]4[C@@]3(CC1)C(=O)OC4)C |

Canonical SMILES |

CC1=CC23C=C(CC(O2)C4C3(CC1)C(=O)OC4)C |

Synonyms |

anthecularin |

Origin of Product |

United States |

Discovery and Initial Characterization

Botanical Source Identification and Isolation Procedures

The initial step in the study of any natural product is the identification of its source organism and the development of methods to extract and purify it.

Anthecularin is a naturally occurring sesquiterpenoid found in Anthemis auriculata, a plant species belonging to the Asteraceae family. This plant, native to Greece, is the primary known source of this particular compound nih.gov. The aerial parts of Anthemis auriculata have been the focus of phytochemical investigations leading to the discovery of this compound and other related sesquiterpene lactones.

While the specific details of the extraction and isolation of this compound are not extensively documented in publicly available literature, general methodologies for isolating sesquiterpenoids from Anthemis species provide a likely framework.

Typically, the process begins with the collection and drying of the aerial parts of the plant. These are then subjected to extraction with organic solvents. Common solvents used for the extraction of sesquiterpenes from plant material include dichloromethane and methanol. This initial extraction yields a crude extract containing a complex mixture of compounds.

Following extraction, chromatographic techniques are employed for the separation and purification of the desired compound. A common approach involves subjecting the crude extract to column chromatography over silica gel. This technique separates compounds based on their polarity. Elution with a gradient of solvents, often starting with a non-polar solvent and gradually increasing the polarity, allows for the separation of different fractions. Further purification is often achieved through additional chromatographic steps, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to isolate the pure compound.

Table 1: General Parameters for Sesquiterpenoid Isolation from Anthemis Species

| Parameter | Description |

| Plant Material | Dried and powdered aerial parts |

| Extraction Solvent | Dichloromethane, Methanol |

| Initial Separation | Column Chromatography (Silica Gel) |

| Further Purification | Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) |

Preliminary Analytical Assessment and Structural Hypothesis Formulation

Once a pure compound is isolated, a suite of analytical techniques is used to determine its chemical structure.

The structural elucidation of novel compounds like this compound relies heavily on spectroscopic methods. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the different structural units within the molecule. For sesquiterpenes, characteristic fragmentation patterns can help in identifying the core skeleton and the nature of substituent groups.

By integrating the data from these spectroscopic techniques, a hypothesis for the chemical structure of this compound was formulated. This proposed structure would then be confirmed through further analytical studies or total synthesis.

Table 2: Key Spectroscopic Data for Structural Elucidation (Illustrative)

| Spectroscopic Technique | Information Obtained |

| ¹H-NMR | Proton chemical shifts, coupling constants, and multiplicity. |

| ¹³C-NMR | Carbon chemical shifts and types (CH₃, CH₂, CH, C). |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) and fragmentation pattern. |

Structural Elucidation and Stereochemical Analysis

Advanced Spectroscopic Characterization Methodologies

The initial structural hypothesis of Anthecularin was constructed through a detailed analysis of its spectroscopic data. acs.org These methods provided crucial information regarding its molecular formula, functional groups, and the connectivity of its atoms.

The structure of this compound was comprehensively elucidated through a suite of one- and two-dimensional NMR experiments. acs.org Techniques including ¹H and ¹³C NMR, DEPT-135, HSQC, DQF-COSY, TOCSY, HSQC-TOCSY, HMBC, and ROESY were employed to piece together the molecule's complex framework. acs.org These experiments allowed for the complete assignment of all proton and carbon signals, revealing the intricate spin systems and long-range correlations that define the molecule's unique skeletal type. acs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (as reported in C₅D₅N)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 136.9 | |

| 2 | 80.9 | 5.09, d, 6.0 |

| 3 | 51.5 | 2.82, m |

| 4 | 45.9 | 2.51, m |

| 5 | 138.8 | 5.86, d, 6.0 |

| 6 | 126.9 | |

| 7 | 148.8 | |

| 8 | 83.2 | 4.96, s |

| 9 | 120.3 | 5.85, d, 3.0 |

| 10 | 142.1 | |

| 11 | 170.1 | |

| 12 | 18.9 | 1.95, s |

| 13 | 12.3 | 1.04, d, 7.0 |

| 14 | 24.3 | 1.80, s |

| 15 | 135.2 | 6.22, d, 3.0; 5.61, d, 3.0 |

Data sourced from Karioti et al. (2007). acs.org

High-Resolution Mass Spectrometry (HRMS), specifically using High-Resolution Electron Ionization Mass Spectrometry (HREIMS), was instrumental in determining the elemental composition of this compound. acs.org This technique provided a precise mass measurement, which established the molecular formula as C₁₅H₁₆O₃. acs.org

Infrared (IR) spectroscopy was utilized in the analysis of this compound to identify key functional groups present in the molecule. researchgate.net The IR spectrum would be expected to show characteristic absorption bands for the γ-lactone (carbonyl stretch), hydroxyl groups, and carbon-carbon double bonds, consistent with the elucidated structure. Specific data for Raman spectroscopy is not widely reported in the primary literature for this compound.

Chiroptical methods are essential for determining the absolute configuration of chiral molecules. researchgate.net While the initial report on the isolated natural product did not determine its absolute configuration, subsequent total syntheses utilized specific rotation measurements to correlate the synthetic material with the natural sample. acs.orgjst.go.jp The enantioselective total synthesis of (+)-Anthecularin reported a specific rotation of [α]D²⁵ +118 (c 0.19, CHCl₃). acs.org The comparison of such optical rotation data between a newly synthesized molecule and the original natural product is a classical method for assigning the absolute stereochemistry. jst.go.jp

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While spectroscopic methods were powerful in establishing the connectivity of this compound, determining its relative stereochemistry proved challenging. acs.org This ambiguity was definitively resolved through single-crystal X-ray crystallography. acs.organton-paar.comwikipedia.org The analysis of a suitable crystal of the natural product confirmed the novel sesquiterpene lactone skeleton, which features both seven- and six-membered rings. acs.org This crystallographic data provided an unambiguous determination of the molecule's three-dimensional structure and the relative arrangement of its stereocenters. acs.org

Determination of Absolute Configuration

The absolute configuration of this compound could not be determined from the minute amount of the isolated natural product. acs.org This crucial stereochemical detail was later established through enantioselective total synthesis. acs.orgnih.gov

The first enantioselective total synthesis of (+)-Anthecularin established its absolute configuration as 2R, 3R, 4S, 8R. acs.orgnih.gov This was achieved through a multi-step synthesis that relied on key stereocontrolled reactions, including an intramolecular Claisen-type cyclization and a diastereoselective 1,2-addition of vinyllithium (B1195746). acs.org The confirmation of the absolute configuration was based on the positive specific rotation of the synthetic material, which matched that of the natural product. acs.org

Interestingly, a separate total synthesis effort also reported achieving the synthesis of (+)-Anthecularin and determined the absolute configuration to be 2S, 3S, 4R, 8S by comparing the specific rotation of their synthetic sample with the natural compound. jst.go.jp This discrepancy in the literature highlights the complexities that can arise in assigning the absolute stereochemistry of complex natural products and underscores the importance of rigorous and reproducible synthetic and analytical work.

Computational Chemistry Approaches in Structural Confirmation

While the initial structural elucidation of this compound was definitively established through experimental techniques, namely X-ray crystallography, computational chemistry offers a powerful and now standard suite of tools for the corroboration of such complex structures and the determination of their absolute stereochemistry. nih.govmdpi.com In modern natural product chemistry, computational methods are synergistically coupled with experimental data to provide a higher level of confidence in structural assignments. rsc.org This section outlines the theoretical workflow that would be applied to confirm the structure and absolute configuration of a molecule like this compound.

The process typically involves several key steps: geometry optimization of all possible stereoisomers, calculation of chiroptical properties such as Electronic Circular Dichroism (ECD) and Optical Rotation (OR), and comparison of this theoretical data with experimental measurements. mdpi.com

Geometry Optimization with Density Functional Theory (DFT)

The first step in the computational analysis is to generate and optimize the 3D structures of all possible stereoisomers of this compound. For a molecule with four stereocenters, this would involve building the initial models for the 16 possible stereoisomers. The absolute configuration of the natural (+)-Anthecularin has been determined through enantioselective total synthesis to be (2R, 3R, 4S, 8R), providing a definitive reference point for comparison. nih.govacs.org

Each of these isomers would undergo a conformational search using molecular mechanics force fields (like MMFF) to identify low-energy conformers. faccts.de Subsequently, these conformers are subjected to geometry optimization using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size. csic.es Popular functionals for this purpose include B3LYP, often paired with basis sets like 6-31G(d) or larger, to accurately calculate the electronic structure and find the minimum energy geometry for each conformer. nih.govfaccts.de The relative energies of the optimized conformers are then used to calculate their Boltzmann population at a given temperature, which is crucial for accurately simulating the final spectroscopic properties.

Table 1: Potential Stereoisomers of this compound for Computational Analysis

| Stereoisomer | C2 | C3 | C4 | C8 | Status |

| 1 | R | R | S | R | Natural (+)-Anthecularin nih.govacs.org |

| 2 | S | S | R | S | Enantiomer of Natural |

| 3 | R | S | S | R | Diastereomer |

| 4 | S | R | R | S | Diastereomer |

| ... | ... | ... | ... | ... | ... (12 other diastereomers) |

Stereochemical Assignment via Chiroptical Spectroscopy Simulation

The absolute configuration of a chiral molecule can be determined by comparing its experimental chiroptical data with theoretically calculated spectra for the possible enantiomers. wiley.com

Electronic Circular Dichroism (ECD) Calculation: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the ECD spectra of organic molecules. unifi.itrespectprogram.org Using the Boltzmann-averaged population of conformers for the likely stereoisomers, the ECD spectrum is simulated. mdpi.com This involves calculating the excitation energies and corresponding rotatory strengths for the electronic transitions. nih.gov The simulated spectrum for the (2R, 3R, 4S, 8R) isomer would then be compared to the experimental ECD spectrum of natural (+)-Anthecularin. A good match in the sign and position of the Cotton effects would provide strong evidence for the assigned absolute configuration. faccts.de Functionals like B3LYP, CAM-B3LYP, or PBE0 are frequently used for TD-DFT calculations, often with basis sets that include diffuse functions (e.g., aug-cc-pVDZ) to better describe excited states. nih.govresearchgate.net

Optical Rotation (OR) Calculation: Similarly, the specific optical rotation can be calculated using DFT. researchgate.net The calculation is typically performed at the frequency of the sodium D-line (589.3 nm) to allow for direct comparison with common experimental values. nih.govresearchgate.net The accuracy of OR calculations is highly dependent on the choice of functional and basis set, with hybrid functionals and large basis sets generally providing more reliable results. researchgate.net The calculated optical rotation for the (2R, 3R, 4S, 8R) configuration would be expected to be positive, matching the experimentally determined sign for the natural product. acs.org

Table 2: Hypothetical Comparison of Experimental and Calculated Chiroptical Data for (+)-Anthecularin

| Property | Experimental Value | Calculated Value (for 2R, 3R, 4S, 8R) | Method |

| Specific Rotation [α]D | Positive (+) acs.org | Expected Positive (+) | DFT (e.g., B3LYP/aug-cc-pVTZ) researchgate.netresearchgate.net |

| ECD Spectrum | Experimental Spectrum | Simulated Spectrum | TD-DFT (e.g., CAM-B3LYP/TZVP) mdpi.com |

NMR Chemical Shift Calculation for Structural Verification

DFT can also be used to verify the planar structure and relative stereochemistry by calculating NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for this. nih.gov 1H and 13C NMR chemical shifts are calculated for a proposed structure (or a set of diastereomers) and then compared to the experimental NMR data. A high degree of correlation, often assessed using statistical methods like the DP4+ probability analysis, provides strong support for the correctness of the proposed structure and relative configuration over other possibilities. rsc.org

Biosynthetic Investigations

Proposed Biosynthetic Pathways for the Anthecularin Core Skeleton

This compound is classified as a sesquiterpenoid, indicating its origin from the C15 precursor, farnesyl pyrophosphate (FPP). The proposed biogenesis of this compound (1) suggests a complex series of cyclizations and rearrangements. uoa.grnih.gov One of the key proposals for the formation of its distinctive carbon skeleton involves a co-metabolite isolated from Anthemis auriculata, a substituted lactone (2). rsc.orgresearchgate.net

It is hypothesized that the cyclohexene (B86901) ring within the this compound structure is formed in vivo from this co-metabolite. rsc.orgresearchgate.net The proposed mechanism involves an intramolecular Diels-Alder reaction, a powerful C-C bond-forming reaction, where the methylene (B1212753) lactone unit of the precursor acts as a key reactive component. rsc.orgresearchgate.net

An alternative, conceptually distinct synthetic approach that may mimic a biosynthetic strategy involves an intramolecular [5+2] cycloaddition of an oxidopyrylium ion intermediate. rsc.orgrsc.orgnih.gov This type of reaction is known to efficiently construct complex polycyclic systems, including the oxabicyclo[3.2.1]octane core found in this compound. nih.gov While demonstrated in a laboratory total synthesis, it represents a plausible type of transformation that could be employed in nature. rsc.orgrsc.org The enantioselective total synthesis of (+)-anthecularin has further helped to establish its absolute configuration as 2R, 3R, 4S, 8R, a crucial piece of information for understanding the stereochemical course of its biosynthesis. acs.org

Identification and Characterization of Biosynthetic Precursors

To date, specific biosynthetic precursors for this compound have not been definitively identified and characterized through experimental studies such as isotopic labeling. The primary proposed precursor, based on co-isolation, is the substituted lactone (2) found alongside this compound in Anthemis auriculata. rsc.orgresearchgate.net The fundamental building blocks for this compound, as with all sesquiterpenes, are derived from the isoprenoid pathway, culminating in farnesyl pyrophosphate.

Enzymatic Transformations and Key Biosynthetic Intermediates

There is currently no direct experimental evidence identifying the specific enzymes involved in the biosynthesis of this compound. The proposed biosynthetic pathway would necessitate a cascade of enzymatic activities, likely including:

Terpene Synthase/Cyclase: An enzyme to catalyze the initial cyclization of the linear farnesyl pyrophosphate precursor.

Cytochrome P450 Monooxygenases: These enzymes are commonly involved in the oxidation and subsequent rearrangement reactions that would be required to form the complex, oxygenated structure of this compound.

Dehydrogenases and Reductases: Enzymes that would modify the oxidation states at various positions on the terpene scaffold.

The intermediates in the pathway remain hypothetical and are based on the proposed reaction mechanisms, such as the aforementioned substituted lactone (2) and potential oxidopyrylium ions. rsc.orgresearchgate.net

Genetic Analysis of Potential Biosynthetic Gene Clusters

The genes and biosynthetic gene clusters (BGCs) responsible for this compound production in Anthemis auriculata have not yet been identified or characterized. japsonline.comnih.govresearchgate.net The identification of such a gene cluster would be a significant step forward, allowing for heterologous expression and functional characterization of the involved enzymes, which could confirm the proposed biosynthetic pathway.

Comparative Biosynthesis with Related Sesquiterpenes

This compound shares its sesquiterpene origin with a vast array of natural products, including the well-known antimalarial compound artemisinin (B1665778), which is also produced by a member of the Asteraceae family. rsc.orgnih.gov While both are sesquiterpenoids, their biosynthetic pathways diverge significantly to create their unique and complex polycyclic structures. The biosynthesis of other sesquiterpene lactones often involves germacrene A, farnesol, or other cyclic intermediates as key branch points. However, the proposed intramolecular Diels-Alder reaction for this compound suggests a distinct pathway compared to many other known sesquiterpene lactones. rsc.orgresearchgate.net A detailed comparative analysis awaits the elucidation of the this compound biosynthetic pathway.

Biotransformation Studies of this compound

Currently, there are no published studies on the biotransformation of this compound by microorganisms or enzymatic systems. Such studies could provide insights into the metabolic fate of the compound and potentially lead to the generation of novel derivatives with modified biological activities.

Chemical Synthesis Strategies

Early Synthetic Endeavors and Methodological Challenges

The structural complexity of anthecularin, particularly its dense array of stereocenters and fused ring systems, posed significant hurdles for early synthetic attempts. acs.orgacs.org A primary challenge lies in the stereoselective construction of the four contiguous asymmetric centers, including two quaternary carbons. acs.orgrsc.org Early considerations for its biosynthesis suggested a possible intramolecular Diels-Alder reaction of a co-isolated methylene (B1212753) lactone, which hinted at potential biomimetic approaches. rsc.org However, the non-regular terpenoid carbon framework of this compound was not immediately obvious, complicating the design of straightforward synthetic routes. rsc.org

Initial synthetic explorations grappled with the instability of key intermediates. For instance, attempts to prepare 3-methyl-3-buten-1-ol (B123568) for an Evans asymmetric aldol (B89426) reaction were unsuccessful, leading to the formation of the undesired conjugated aldehyde, 3-methyl-2-butenal. acs.org This necessitated the use of alternative, more stable starting materials like a known dibromo alcohol. acs.org Furthermore, early strategies involving a one-pot double vinyl addition to a bicyclic lactone intermediate did not yield the desired tetraene precursor. Instead, an unexpected 1,4-addition of a second vinyllithium (B1195746) equivalent occurred, leading to a diastereomeric mixture of a lactol. acs.org These initial difficulties underscored the need for more robust and controlled synthetic methodologies.

Total Synthesis Approaches to this compound

The first successful total synthesis of (±)-anthecularin was a racemic synthesis achieved by Pattenden and coworkers. acs.orgrsc.org This was followed by the first enantioselective total synthesis by Ogura and colleagues, which also established the absolute configuration of the natural product. acs.orgnih.gov

Biomimetic Synthetic Strategies

While a direct biomimetic synthesis based on the proposed in vivo intramolecular Diels-Alder reaction has not been the primary focus of reported total syntheses, the concept of strategically forming key rings in a manner that mimics potential biosynthetic pathways has influenced synthetic design. rsc.org The isolation of a potential precursor lactone from A. auriculata suggested a plausible biological route to the cyclohexene (B86901) ring of this compound. rsc.org

Cascade Reaction Methodologies (e.g., Oxidopyrylium Cycloaddition)

A highly efficient approach to the core structure of this compound was demonstrated through an intramolecular [5+2] cycloaddition reaction involving an oxidopyrylium ion. rsc.orgnih.govrsc.org This powerful cascade reaction allowed for the construction of the entire carbon framework in a single step from an acetoxypyranone-substituted butenolide. rsc.org The oxidopyrylium ylide, generated in situ, undergoes a cycloaddition with a tethered alkene to form the characteristic 8-oxabicyclo[3.2.1]octane skeleton of this compound. rsc.orgnih.gov This strategy proved to be exceptionally concise, setting all four of the molecule's stereocenters and two of its four rings in one key transformation. nih.gov Following this pivotal cycloaddition, only a three-step deoxygenation sequence was required to furnish the final natural product. nih.gov

| Key Reaction | Description | Significance in this compound Synthesis |

| Intramolecular [5+2] Oxidopyrylium Cycloaddition | A cascade reaction where an oxidopyrylium ylide reacts with an alkene to form an 8-oxabicyclo[3.2.1]octane system. nih.govthieme-connect.com | Efficiently constructed the tetracyclic core, setting all four stereocenters and two rings in a single step. rsc.orgnih.gov |

Strategic Use of Ring-Forming Reactions

Beyond the key oxidopyrylium cycloaddition, other strategic ring-forming reactions have been crucial in the synthesis of this compound. The enantioselective synthesis developed by Ogura et al. employed an intramolecular Claisen-type cyclization of a formyl-protected hydroxyl lactone. acs.orgacs.orgnih.gov This reaction was instrumental in constructing a bicyclic intermediate that contained a key quaternary stereogenic center. acs.orgacs.orgnih.gov

Another critical ring-forming step in this enantioselective route was a ring-closing metathesis (RCM) reaction. acs.org This was used to form a cyclic hemiacetal, which was a precursor to the cyclohexenone ring system. acs.org The strategic sequence of these ring-forming reactions allowed for a stepwise and controlled assembly of the complex molecular architecture.

Enantioselective Synthesis of this compound

A cornerstone of this enantioselective approach was an Evans asymmetric aldol reaction to set the initial stereochemistry. acs.org To overcome the instability of a key aldehyde intermediate, 3,4-dibromo-3-methylbutanal was used as a stable substitute. acs.org The synthesis also featured a highly stereocontrolled 1,2-addition of vinyllithium to a methoxyethyl-protected spirocyclic hydroxyl enone. acs.orgacs.orgnih.gov This step was crucial for installing the tetrasubstituted asymmetric center at the C8 position with excellent diastereoselectivity. acs.orgacs.org The choice of the methoxyethyl (MEM) protecting group was strategic, as it was believed to chelate with the lithium of the vinyllithium reagent, directing its attack to a specific face of the cyclohexenone ring. acs.org

Development of Convergent and Modular Synthetic Routes

The total synthesis of (±)-anthecularin by Pattenden and coworkers exemplifies a convergent approach. rsc.org Their strategy involved the synthesis of a furanmethanol derivative which was then elaborated into the precursor for the key intramolecular [5+2] cycloaddition. rsc.orgrsc.org This approach, where complex fragments are synthesized separately and then joined together, is often more efficient for constructing complex molecules.

Advances in Synthetic Accessibility for this compound Scaffolds

The complex and unique tetracyclic fused ring system of this compound has made it a compelling target for synthetic chemists. acs.orgacs.org This structure features an oxabicyclo[3.2.1]octene core, a cyclohexene ring, and a γ-butyrolactone, presenting significant synthetic challenges, including the control of four contiguous asymmetric centers. acs.orgacs.org Advances in synthetic organic chemistry have led to the development of sophisticated strategies to construct this intricate molecular architecture. These approaches not only provide access to the natural product itself but also open avenues for the synthesis of structural analogs.

The primary challenge in synthesizing the this compound scaffold lies in the stereoselective formation of its core structure and, particularly, the construction of its quaternary stereogenic centers. acs.orgrsc.org Two major strategies have emerged that successfully address these challenges: an intramolecular [5+2] cycloaddition and an enantioselective approach involving a key Claisen-type cyclization.

One of the earliest successful approaches established the feasibility of constructing the core tetracyclic framework through a concise intramolecular [5+2] cycloaddition. rsc.orgrsc.org This strategy centers on the generation of an oxidopyrylium ion intermediate, which then undergoes cycloaddition to assemble the entire carbon skeleton in a single key step. rsc.org This convergent method significantly simplifies the synthetic sequence.

A more recent and notable advancement is the development of the first enantioselective total synthesis of (+)-Anthecularin. acs.orgacs.orgnih.gov This route established the absolute configuration of the natural product as (2R, 3R, 4S, 8R). acs.orgnih.gov The synthesis is marked by several key strategic innovations that provide controlled access to the complex chiral scaffold.

The key features of this enantioselective synthesis include:

An intramolecular Claisen-type cyclization of a formyl-protected hydroxyl lactone. This step is crucial for constructing a bicyclic intermediate that contains one of the key quaternary stereogenic centers. acs.orgnih.gov

A highly stereocontrolled 1,2-addition of a vinyllithium reagent to a spirocyclic hydroxyl enone intermediate. This reaction successfully installs the challenging tetrasubstituted asymmetric center at the C8 position with excellent diastereoselectivity. acs.orgacs.org

The use of ring-closing metathesis to form key cyclic intermediates in the synthetic pathway. acs.org

The different strategic approaches to the synthesis of the this compound scaffold are summarized in the tables below.

Table 1: Comparison of Key Synthetic Strategies for the this compound Scaffold

| Strategy | Key Reaction | Main Feature | Outcome |

| Intramolecular [5+2] Cycloaddition | Generation and cycloaddition of an oxidopyrylium ion. rsc.orgrsc.orgthieme-connect.com | Convergent assembly of the tetracyclic carbon framework in a single step. rsc.org | Successful synthesis of racemic (±)-Anthecularin. rsc.org |

| Enantioselective Synthesis | Intramolecular Claisen-type cyclization and stereocontrolled 1,2-addition. acs.orgnih.gov | Stepwise, stereocontrolled construction of all four asymmetric centers. acs.orgacs.org | First enantioselective total synthesis of (+)-Anthecularin. acs.orgnih.gov |

Table 2: Key Findings of the Enantioselective Synthesis of (+)-Anthecularin

| Parameter | Finding |

| Starting Material | Known dibromo alcohol (3,4-dibromo-3-methyl-1-butanol). acs.orgacs.org |

| Total Steps | 18. acs.orgnih.gov |

| Overall Yield | 3.9%. acs.orgnih.gov |

| Key Intermediates | Bicyclic lactone, spirocyclic hydroxyl enone. acs.org |

| Key Reactions | Evans asymmetric aldol reaction, intramolecular Claisen-type cyclization, ring-closing metathesis, stereocontrolled vinyllithium addition. acs.orgacs.org |

| Absolute Configuration Determined | (2R, 3R, 4S, 8R). acs.orgnih.gov |

Structure Activity Relationship Sar Studies and Analogue Design

Theoretical and Computational Approaches to SAR

Computational methods provide a powerful and efficient means to predict the biological activity of a molecule and to rationalize its interactions with biological targets at an atomic level. mdpi.com These in silico techniques are crucial in modern drug discovery for guiding the synthesis of new, more effective compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For sesquiterpene lactones (SLs) like Anthecularin, QSAR models have been developed to understand the structural requirements for their trypanocidal activity. conicet.gov.ar

In a study involving fifteen natural SLs, including this compound, researchers aimed to rationalize their anti-Trypanosoma cruzi activity by correlating it with their three-dimensional structures. conicet.gov.ar Such studies employ molecular and multivariate data analysis to identify key molecular descriptors—such as structural and electronic elements—that influence biological efficacy. conicet.gov.ar The goal of these QSAR analyses is to create predictive models that can explain the observed differences in activity across a series of related compounds. conicet.gov.ar The insights gained from these models are invaluable for designing new derivatives with potentially enhanced activity against parasites like T. cruzi and Leishmania. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.comnih.gov This method is instrumental in identifying the biochemical targets of bioactive compounds like this compound. mdpi.comnih.gov An extensive in silico molecular docking analysis was performed on this compound and other antiparasitic isoprenoids against a panel of known drug targets from Leishmania species. mdpi.comnih.govsemanticscholar.org

The study evaluated the binding affinity, represented by docking energies (in kJ/mol), of this compound with various Leishmania protein targets. mdpi.comnih.gov The results indicated that this compound, along with other sesquiterpenoids, did not exhibit strong docking selectivity for any single protein target but rather interacted with several. nih.gov However, some germacranolide sesquiterpenoids showed selective docking to L. major methionyl t-RNA synthetase and dihydroorotate (B8406146) dehydrogenase. semanticscholar.org The docking energies provide a quantitative measure of the interaction strength, with more negative values indicating a more favorable binding interaction. mdpi.com These findings help to identify potential molecular targets and can guide the development of new antileishmanial drugs through fragment- and/or structure-based design. semanticscholar.org

Table 1: MolDock Docking Energies of this compound with Leishmania Protein Targets This interactive table presents the docking energies (kJ/mol) of this compound against various protein targets from different Leishmania species, as reported in in-silico studies. mdpi.comnih.gov

| Leishmania Species | Protein Target | Docking Energy (kJ/mol) |

|---|---|---|

| L. major | Trypanothione (B104310) Reductase (LmajTryR) | -56.1 |

| L. major | N-myristoyltransferase (LmajNMT) | -77.7 |

| L. major | Cysteine Protease B (LmajCatB) | -62.7 |

| L. major | Glyceraldehyde-3-phosphate Dehydrogenase (LmajGAPDH) | -68.7 |

| L. major | Phosphomannomutase (LmajPMM) | -67.2 |

| L. major | Glyoxalase II (LmajGLO2) | -65.7 |

| L. major | Uridine Diphosphate-glucose Pyrophosphorylase (LmajUGPase) | -73.7 |

| L. major | Methionyl t-RNA Synthetase (LmajMetRS) | -72.3 |

| L. donovani | Trypanothione Reductase (LdonTryR) | -59.6 |

| L. donovani | N-myristoyltransferase (LdonNMT) | -70.9 |

| L. infantum | Sterol 14α-demethylase (LinfCYP51) | -72.6 |

| L. infantum | Arginase (LinfARG) | -85.9 |

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Pharmacophore models define the essential three-dimensional arrangement of chemical functionalities like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings required for bioactivity. dergipark.org.tr This modeling technique is a cornerstone of rational drug design and can be used to screen large compound libraries to identify new molecules that fit the model and are likely to be active. dergipark.org.trlilab-ecust.cn

While specific pharmacophore models derived directly from this compound are not extensively documented in the literature, the data from molecular docking studies provide a solid foundation for their development. mdpi.com By analyzing the key interactions between this compound and its putative protein targets, one can define the spatial arrangement of features crucial for binding. dergipark.org.tr This pharmacophore can then be used as a 3D query in virtual screening campaigns to discover novel scaffolds that mimic this compound's binding mode, potentially leading to new antiprotozoal agents. mdpi.com The combination of pharmacophore modeling with molecular docking is a powerful strategy for hit identification and lead optimization. nih.gov

Synthesis and Modification of this compound Derivatives and Analogs

The synthesis of natural products and their derivatives is fundamental to confirming their structure, exploring their biological activities, and developing improved therapeutic agents.

The design of new this compound analogues is guided by several principles derived from SAR studies and biosynthetic insights. A key strategy involves identifying common structural motifs shared among different biologically active sesquiterpenes, such as artemisinin (B1665778) and transtaganolides. oup.comoup.com By identifying these shared features, researchers can design skeletally diverse analogues with systematic variations in stereochemistry and scaffold architecture. oup.comoup.com

Another critical design principle is the modification of specific functional groups known to be important for activity. frontiersin.org For many sesquiterpene lactones, the α-methylene-γ-lactone moiety is a key feature associated with biological effects. researchgate.net Synthetic efforts can focus on modifying this and other "hot spots" on the molecule to enhance potency or alter selectivity. researchgate.net The total synthesis of this compound itself provides a platform to create derivatives that are not accessible from the natural source, allowing for a deeper exploration of its SAR. acs.orgrsc.org

Semisynthesis involves the chemical modification of a natural product to create new derivatives. nih.gov While this compound is isolated as a minor component from Anthemis auriculata, its structural complexity makes total synthesis challenging. acs.orgacs.org The total synthesis of (±)-Anthecularin and the enantioselective total synthesis of (+)-Anthecularin have been achieved, confirming its structure and making derivatives accessible for further study. acs.orgrsc.org

These synthetic achievements are crucial, as they open the door to producing this compound derivatives in larger quantities for comprehensive biological evaluation. acs.org Synthetic studies are underway to assess the activity of these derivatives against a broader panel of parasitic protozoa. acs.org Furthermore, these syntheses can provide insights into the proposed biogenetic pathway of this compound from its presumed linear sesquiterpene precursor, anthecotulide. acs.org Modifications could be targeted at various positions to probe the SAR, for instance, by altering substituents on the fused ring system to investigate their impact on binding affinity and biological activity. researchgate.net

Exploration of Skeletally Diverse Analogues

One notable strategy has been inspired by the common structural features shared among several sesquiterpenes, including this compound, artemisinin, and the transtaganolides. oup.comacs.orgfao.org This biogenetically inspired approach led to the design of six distinct tricyclic scaffolds with systematic variations in their stereochemical relationships (cis-cis, trans-cis, and trans-trans) at the sp3 ring junctions. oup.comoup.com The synthesis of these diverse scaffolds was achieved through a modular and stereodivergent assembly of dienynes, followed by divergent cyclizations using tandem ring-closing metathesis reactions. acs.org

This methodology allows for the creation of a library of natural product-like compounds with varied three-dimensional shapes but similar molecular weights. oup.comoup.com Screening these collections against biological targets, such as those for human African trypanosomiasis, has proven effective in identifying lead compounds and elucidating the pharmacophore. oup.comacs.org For instance, certain tricyclic dienes derived from this strategy showed promising antitrypanosomal activity. acs.org Further optimization of these leads by introducing a peroxide bridge yielded artemisinin analogues with potent activity. acs.org

This exploration of skeletal diversity provides a powerful tool for structure-activity relationship (SAR) studies, offering insights into how the fundamental architecture of a molecule influences its biological function. oup.comoup.com

Identification of Key Structural Determinants for Molecular Interactions

Identifying the key structural features of this compound and its analogues that are crucial for their interaction with biological targets is a central goal of SAR studies. While specific molecular targets for this compound are still under investigation, broader studies on related sesquiterpene lactones provide valuable insights.

In silico molecular docking studies have been employed to investigate the interactions of a range of antiparasitic isoprenoids, including this compound, with various protein targets in Leishmania. mdpi.compsu.edu These computational analyses can predict the binding affinities and modes of interaction, helping to identify which parts of the molecule are most important for binding. For this compound, these studies have explored its potential to dock with several key Leishmania enzymes, such as pteridine (B1203161) reductase-1 (PTR1), N-myristoyl transferase (NMT), cysteine synthase (CS), and trypanothione synthetase (TryS). researchgate.net

For example, in the case of some endoperoxide analogues, steric hindrance around the peroxide bond has been shown to reduce activity, highlighting the importance of accessibility of the key functional group. nih.gov Similarly, for certain artemisinin analogues, modifications to the decalin part of the molecule led to diminished activity, indicating that this portion of the scaffold plays an essential role in biological function. dokumen.pub

Rational Design of Optimized this compound Scaffolds for Target Engagement

The insights gained from SAR studies and the exploration of diverse analogues feed directly into the rational design of optimized scaffolds with improved target engagement. scispace.com The goal is to enhance potency and selectivity while potentially reducing off-target effects.

A prime example of rational design is the structure-based approach used for other antiparasitic agents, where crystal structures of target enzymes guide the design of inhibitors. scispace.comfao.org While a specific target for this compound has not been definitively established, the principles remain the same. Once a key biological target is validated, computational modeling and the known SAR can guide the synthesis of new analogues with modifications designed to improve interactions with the active site.

The modular synthesis strategies developed for creating skeletally diverse analogues are particularly well-suited for rational design. oup.comoup.comacs.org They allow for the systematic and controlled alteration of the molecular framework to fine-tune its properties. For instance, after identifying promising tricyclic diene scaffolds through screening, these were rationally modified by installing a peroxide bridge, which in some cases led to analogues with antitrypanosomal activity comparable or superior to existing drugs. acs.org

This iterative process of design, synthesis, and biological evaluation is at the heart of modern medicinal chemistry and drug discovery. The unique scaffold of this compound provides a valuable starting point for the development of new therapeutic agents, and the continued application of these rational design principles holds promise for unlocking its full potential. oup.comoup.com

Mechanistic Investigations of Biological Activities

Identification of Molecular and Cellular Targets

The anti-protozoal properties of Anthecularin, a sesquiterpene lactone isolated from the Greek plant Anthemis auriculata, have prompted investigations into its specific molecular and cellular targets. nih.govekb.eg These studies aim to deconvolute the mechanisms by which it exerts its biological effects, particularly its activity against parasites like Plasmodium falciparum and Trypanosoma brucei rhodesiense. acs.org

While direct experimental proteomic analyses for this compound are not extensively detailed in the available literature, computational studies have been employed to predict its potential molecular targets. An in-silico molecular docking study investigated the binding affinity of this compound and other antiparasitic terpenoids against a panel of verified protein drug targets from Leishmania, a different protozoan parasite. psu.edunih.gov Such computational approaches serve as a preliminary step in target identification, guiding future experimental validation.

The study calculated the binding energies of this compound with various critical Leishmania enzymes. The results, presented in the table below, indicate the theoretical binding affinity, with more negative values suggesting a stronger interaction. psu.edunih.gov These findings suggest that this compound has the potential to interact with multiple protein targets within the parasite.

Table 1:In-Silico Docking Energies of this compound with Leishmania Protein Targets

| Protein Target | Abbreviation | Organism | Docking Energy (kJ/mol) |

|---|---|---|---|

| Cathepsin B | LmajCatB | L. major | -56.1 |

| Dihydroorotate (B8406146) Dehydrogenase | LmajDHODH | L. major | -77.7 |

| Glyceraldehyde-3-Phosphate Dehydrogenase | LmexGAPDH | L. mexicana | -62.7 |

| Glycerol-3-Phosphate Dehydrogenase | LmexGPDH | L. mexicana | -68.7 |

| Glyoxalase II | LmajGLO2 | L. major | -67.2 |

| Methionyl t-RNA Synthetase | LmajMetRS | L. major | -65.7 |

| Nicotinamidase | LinfPnc1 | L. infantum | -73.7 |

| Oligopeptidase B | TbOPB | T. brucei | -72.3 |

| Phosphomannomutase | LmexPMM | L. mexicana | -59.6 |

| Pteridine (B1203161) Reductase 1 | LmajPTR1 | L. major | -70.9 |

| Thiol-dependent Reductase 1 | LmajTDR1 | L. major | -72.6 |

| Uridine Diphosphate-Glucose Pyrophosphorylase | LmajUGPase | L. major | -85.9 |

In vitro enzymatic assays have successfully identified specific molecular targets of this compound within the malaria parasite, Plasmodium falciparum. Research has demonstrated that this compound inhibits key enzymes belonging to the type II fatty acid biosynthesis (FAS-II) pathway of the parasite. nih.govuoa.gr Specifically, it has shown inhibitory activity against PfFabI (enoyl-ACP reductase) and PfFabG (β-ketoacyl-ACP reductase). acs.orgnih.gov

The inhibitory concentrations (IC₅₀) from these studies quantify the compound's potency against these specific enzymes.

Table 2: In Vitro Enzymatic Inhibition by this compound

| Enzyme Target | Pathway | Organism | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| PfFabI (Enoyl-ACP Reductase) | Fatty Acid Biosynthesis (FAS-II) | Plasmodium falciparum | 14.0 | nih.govacs.org |

| PfFabG (β-Ketoacyl-ACP Reductase) | Fatty Acid Biosynthesis (FAS-II) | Plasmodium falciparum | 28.3 | nih.govacs.org |

Receptor binding assays are a standard method in drug discovery to determine how a molecule interacts with a cellular receptor. merckmillipore.comnih.govnih.gov However, based on the reviewed scientific literature, specific studies detailing the use of receptor binding assays to investigate the interaction of this compound with any particular receptor have not been reported. The known mechanism of action focuses on direct enzymatic inhibition rather than receptor-mediated signaling.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which this compound exerts its effects is crucial for its development as a potential therapeutic lead. acs.org Research has primarily focused on its interference with essential metabolic pathways in protozoan parasites.

The primary antiplasmodial mechanism of this compound is attributed to its modulation of the type II fatty acid biosynthesis (FAS-II) pathway. nih.govnih.gov This pathway is fundamentally different from the type I fatty acid synthase (FAS-I) found in humans, making it a selective target for antimalarial drugs. acs.org The FAS-II pathway is housed within the parasite's apicoplast, a non-photosynthetic plastid organelle essential for its survival, particularly during the liver stage of infection. nih.govunimelb.edu.au

By inhibiting the enzymes PfFabI and PfFabG, this compound disrupts the parasite's ability to synthesize fatty acids de novo. nih.govacs.org Fatty acids are critical for the formation and maintenance of cellular membranes, making the disruption of their synthesis detrimental to the parasite's viability and proliferation. mdpi.combasicmedicalkey.com The inhibition of two distinct enzymes in this crucial pathway underscores the compound's potential as an antiplasmodial agent. nih.gov

While this compound clearly intervenes in the FAS-II metabolic pathway, its effects on broader cellular signaling pathways have not been specifically elucidated in the available research. The current evidence points towards a direct mechanism of enzymatic inhibition rather than a modulation of complex signaling cascades, such as those involving G-protein coupled receptors or kinase pathways, which are common targets for other therapeutic agents. youtube.com The primary mechanism of action appears to be the direct disruption of a vital metabolic process within the parasite. nih.govacs.org

Advanced Analytical Methodologies in Anthecularin Research

High-Performance Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is fundamental to the isolation and analysis of specific components within mixtures. wikipedia.org For a compound like Anthecularin, which is often found alongside structurally related compounds in plant extracts, high-performance chromatographic techniques are indispensable for ensuring purity and achieving accurate quantification. uliege.beresearchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant evolution from conventional High-Performance Liquid Chromatography (HPLC). researchgate.net It utilizes columns with smaller particle sizes (typically under 2 micrometers), which necessitates higher operating pressures, often up to 100 MPa or more. eag.comanthias.co.uklabcompare.com This results in markedly improved resolution, greater sensitivity, and significantly shorter analysis times. researchgate.neteag.com

For this compound research, UHPLC is an ideal technique for the rapid assessment of purity in isolated samples and for quantifying its presence in crude extracts or fractions. Its high resolving power allows for the separation of this compound from other closely related sesquiterpene lactones that may be present in Anthemis auriculata. researchgate.netresearchgate.net When coupled with detectors like Photodiode Array (PDA) or Mass Spectrometry (MS), UHPLC can provide both quantitative data and preliminary structural information in a single run. researchgate.netlabcompare.com

| Feature | Description | Relevance to this compound Analysis |

| Stationary Phase | Columns packed with sub-2 µm particles. eag.comlabcompare.com | Enables high-resolution separation from other natural products in the extract. |

| Mobile Phase | Similar to HPLC (e.g., acetonitrile, methanol, water mixtures). nih.gov | Allows for method development to optimize selectivity for sesquiterpene lactones. |

| Pressure | High pressure (up to 100-130 MPa). eag.comlabcompare.com | Drives mobile phase through densely packed columns, ensuring efficiency. |

| Analysis Time | Significantly faster than conventional HPLC. researchgate.neteag.com | Increases throughput for screening multiple samples or fractions. |

| Resolution | Superior peak separation. researchgate.neteag.com | Critical for distinguishing between structurally similar isomers or related compounds. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.comwikipedia.org It is the technique of choice for volatile and semi-volatile organic compounds. thermofisher.com The GC separates components of a mixture based on their boiling points and polarity, while the MS fragments the eluted compounds and sorts the ions by their mass-to-charge ratio, providing a molecular fingerprint. wikipedia.orgthermofisher.com

As a sesquiterpene lactone, this compound may not be sufficiently volatile for direct GC-MS analysis. However, derivatization techniques can be employed to convert it into a more volatile and thermally stable analogue suitable for GC analysis. This approach is common in the metabolomic analysis of complex samples containing low molecular weight metabolites. nih.gov The resulting mass spectrum from the MS detector provides definitive structural information and serves as a "gold standard" for identification. wikipedia.orgnih.gov

| Parameter | Description | Relevance to this compound Analysis |

| Sample Volatility | Requires analytes to be volatile and thermally stable. thermofisher.com | This compound may require chemical derivatization to increase volatility. |

| Separation Principle | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase in a capillary column. thermofisher.com | Excellent for separating complex mixtures of derivatized natural products. |

| Detection | Mass Spectrometry provides mass-to-charge ratio (m/z) and fragmentation patterns. scioninstruments.com | Offers high specificity for positive identification and structural elucidation. |

| Sensitivity | Capable of detecting compounds at very low concentrations. scioninstruments.com | Useful for trace analysis of this compound in biological or environmental samples. |

Counter-Current Chromatography (CCC)

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that uniquely uses a liquid stationary phase without any solid support matrix. veeprho.comufrj.brwikipedia.org The stationary liquid phase is held in place by centrifugal forces while the mobile liquid phase is pumped through it. wikipedia.orgresearchgate.net This eliminates irreversible adsorption and sample degradation that can occur on solid supports, making it particularly suitable for the separation of sensitive natural products. researchgate.net

CCC is highly versatile and can be applied to both polar and nonpolar compounds, making it an excellent choice for the preparative-scale isolation of this compound from crude plant extracts. ufrj.brcapes.gov.br By selecting an appropriate biphasic solvent system, a high degree of purification can be achieved in a single step, yielding pure this compound for further research. The technique ranges from analytical to preparative scale, capable of purifying compounds from gram to kilogram quantities. ufrj.br

| Feature | Description | Relevance to this compound Analysis |

| Phases | Two immiscible liquid phases (mobile and stationary). wikipedia.org | Avoids sample loss and degradation on solid supports; ideal for delicate molecules. |

| Support | Support-free liquid stationary phase. ufrj.brresearchgate.net | Ensures high sample recovery and preserves biological activity. |

| Scale | Analytical to preparative scale. ufrj.br | Can be used for initial isolation and large-scale purification of this compound. |

| Versatility | Applicable to a wide range of compounds by changing the solvent system. wikipedia.orgcapes.gov.br | Can be tailored for the specific polarity of this compound and other sesquiterpenes. |

Integrated Spectroscopic and Spectrometric Platforms for Comprehensive Characterization

The unambiguous structural characterization of this compound relies on the integration of multiple analytical techniques. While initial structural elucidation was performed by general spectroscopic analysis, modern platforms that couple high-resolution separation with advanced detection offer a more comprehensive characterization. researchgate.netresearchgate.net

Integrated systems such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and HPLC-DAD-MS (High-Performance Liquid Chromatography-Diode Array Detection-Mass Spectrometry) are indispensable. nih.gov These platforms provide orthogonal data in a single analysis:

Retention Time (from LC): A characteristic property under specific chromatographic conditions.

UV-Vis Spectrum (from DAD): Provides information about the chromophores present in the molecule.

Mass and Fragmentation Data (from MS/MS): Gives the molecular weight and detailed structural information from the fragmentation pattern, which is crucial for identifying the specific type of sesquiterpene lactone and its substituents.

The use of such integrated platforms is essential for distinguishing this compound from its isomers and other related compounds within the complex matrix of a plant extract, and for confirming the identity of synthesized analogues. nih.govugent.be

Application of Chemometrics and Data Science for Complex Mixture Analysis

Chemometrics is the discipline of extracting meaningful information from chemical data through the application of mathematical and statistical methods. eigenvector.comaimlic.com When analyzing complex mixtures like the extracts of Anthemis auriculata, which contain this compound and numerous other metabolites, chemometrics provides powerful tools for data interpretation. aimlic.com

Coupled with spectroscopic techniques (e.g., FTIR, Raman, NMR) or chromatographic data (e.g., UHPLC-DAD), chemometric methods like Principal Component Analysis (PCA) can be used to:

Differentiate Samples: Distinguish between plant samples from different geographical locations or harvested under different conditions based on their chemical fingerprints. mdpi.com

Identify Key Markers: Pinpoint the specific signals (e.g., spectral peaks or chromatographic peaks) that are most characteristic of samples with high this compound content.

Build Predictive Models: Develop quantitative models to predict the concentration of this compound based on rapid spectroscopic measurements, reducing the need for time-consuming chromatographic runs.

The broader field of data science, which includes machine learning and artificial intelligence, builds on chemometrics to handle the large and complex datasets generated by modern analytical instruments, enabling deeper insights into the chemical composition of natural products. amazon.comspectroscopyonline.com

In Silico Modeling for Predicting Analytical Properties

In silico modeling, or computer simulation, is an emerging tool in analytical chemistry that can accelerate method development and provide insights into molecular properties. rsc.org For this compound research, in silico approaches can be applied in several ways:

Predicting Chromatographic Behavior: Software can model the retention of this compound in various HPLC or UHPLC systems, predicting retention times based on its structure and different column and mobile phase chemistries. This allows for the rapid, virtual screening of conditions to find an optimal separation method, reducing solvent consumption and experimental time. rsc.org

Simulating Mass Spectra: The fragmentation of this compound in a mass spectrometer can be predicted, aiding in the interpretation of experimental MS/MS data and confirming structural assignments.

Molecular Docking: While often used in drug discovery to predict binding to biological targets, this technique can also model interactions with chromatographic stationary phases, providing a theoretical basis for observed separation behavior. researchgate.netmdpi.com

By predicting these analytical properties, in silico modeling serves as a powerful preliminary step that guides experimental work, making the analysis of this compound more efficient and systematic. rsc.org

Future Directions and Interdisciplinary Research Perspectives in Anthecularin

Emerging Research Avenues in Anthecularin Chemical Biology

The initial discovery that this compound exhibits antitrypanosomal and antiplasmodial activity opened the door to mechanistic studies. nih.gov It was found to inhibit PfFabI and PfFabG, two key enzymes in the fatty acid biosynthesis pathway of Plasmodium falciparum. nih.gov Building on this foundation, several emerging research avenues in chemical biology are poised to deepen our understanding and unlock the therapeutic potential of this compound.

Future work will likely focus on the development of chemical probes derived from the this compound scaffold. These probes, featuring reporter tags such as fluorophores or biotin, would be invaluable for target identification and validation studies, not only in P. falciparum but also in Trypanosoma species, where the specific molecular targets remain less clear. Such tools would enable researchers to visualize the compound's subcellular localization and identify its protein binding partners, offering a more comprehensive picture of its mechanism of action. gla.ac.uk

Furthermore, the total syntheses of this compound that have been achieved provide a platform for systematic Structure-Activity Relationship (SAR) studies. upenn.edunih.govtandfonline.com By synthesizing a library of analogs with targeted modifications to the lactone ring, stereocenters, and other functional groups, researchers can identify the specific features essential for its bioactivity. This approach is critical for designing new derivatives with enhanced potency and selectivity. gla.ac.uk

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

While initial studies have pinpointed a primary mechanism, a systems-level perspective is required to fully grasp this compound's biological impact. The application of 'omics' technologies represents a critical future direction, although specific multi-omics studies on this compound have not yet been published. ijmscr.comnih.gov

Genomics: Sequencing the genome of Anthemis auriculata would be the first step toward identifying the biosynthetic gene cluster (BGC) responsible for producing this compound and its related compounds. thieme-connect.com Identifying the specific synthases, cyclases, and tailoring enzymes would not only confirm its proposed biogenesis but also provide the genetic toolkit for future synthetic biology applications. nih.govfrontiersin.org

Proteomics: Quantitative proteomics methods can be used to analyze global changes in protein expression in parasites treated with this compound. This could uncover previously unknown targets or reveal downstream effects and resistance mechanisms, providing a broader view than single-enzyme assays. nih.gov

Metabolomics: By analyzing the metabolic fingerprint of cells post-treatment, metabolomics can reveal which biochemical pathways are disrupted by this compound. ijmscr.com This is particularly relevant for confirming the downstream consequences of inhibiting fatty acid synthesis and for identifying other potential metabolic vulnerabilities of the parasites. researchgate.net

The integration of these datasets can provide a holistic model of the drug's action and the parasite's response. iitj.ac.in

Table 1: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Research Question | Potential Outcome |

|---|---|---|

| Genomics | What genes are responsible for this compound biosynthesis in Anthemis auriculata? | Identification of the complete biosynthetic gene cluster (BGC). |

| Transcriptomics | How does this compound treatment alter gene expression in parasites? | Revealing cellular stress responses and potential resistance pathways. |

| Proteomics | What are the direct and indirect protein targets of this compound? | Unbiased identification of binding partners and affected protein networks. |

| Metabolomics | How does this compound disrupt parasite metabolism? | Mapping the metabolic impact beyond fatty acid synthesis inhibition. |

Advancements in Synthetic Biology for Biosynthetic Pathway Engineering

Synthetic biology offers a transformative approach to harness and engineer the production of complex natural products like this compound. slideshare.net A primary goal is to achieve sustainable and scalable production by transferring the identified biosynthetic pathway into a tractable microbial host, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. oup.comdtu.dk This strategy has been successfully employed for other complex terpenes, such as artemisinin (B1665778), and would circumvent the reliance on plant extraction, which often yields minor quantities of the desired compound. oup.com

Once the biosynthetic genes are cloned and expressed in a heterologous host, pathway engineering can be employed to optimize yields and generate novel derivatives. cusat.ac.innih.govgonzalezresearchgroup.com Techniques such as enzyme engineering could be used to alter the specificity of the terpene synthase or tailoring enzymes to accept alternative substrates, leading to the creation of a library of "unnatural" natural products. nih.gov This approach provides a powerful engine for generating novel chemical diversity around the unique this compound scaffold, potentially leading to compounds with improved pharmacological properties. oup.com

Role of this compound Research in Advancing Natural Product Discovery Paradigms

The discovery of this compound and its novel ring system exemplifies the importance of continued exploration of biodiversity for new chemical entities. nih.govscielo.br Natural products with unique, complex scaffolds challenge the frontiers of chemical synthesis and inspire the development of new synthetic methodologies. nih.govresearchgate.net The successful synthesis of this compound, which utilized an elegant intramolecular oxidopyrylium cycloaddition to set key stereocenters, showcases how such complex targets drive innovation in organic chemistry. nih.gov

Research into compounds like this compound helps shift the paradigm of drug discovery away from an over-reliance on common, flat sp2-rich molecules often found in conventional screening libraries. oup.comscielo.br It highlights the value of exploring the sp3-rich, stereochemically complex chemical space that natural products inhabit. oup.comchitkara.edu.in The study of how nature constructs these intricate architectures through enzymatic cascades provides valuable blueprints for biomimetic synthesis strategies, which aim to build complex molecules with high efficiency. oup.com Therefore, this compound serves not just as a potential drug lead, but as a model for expanding the scope of what is synthetically achievable and therapeutically imaginable. rjraap.comnih.gov

Interdisciplinary Collaboration in Chemical Synthesis, Structural Biology, and Mechanistic Elucidation

Advancing this compound from a promising hit to a viable therapeutic candidate is an endeavor that necessitates seamless interdisciplinary collaboration. unibe.chdigs-ils.phdox.ac.uk No single discipline holds all the necessary tools; progress depends on the synergy between multiple fields of expertise.

Chemical Synthesis and Medicinal Chemistry: Organic chemists are essential for developing robust total syntheses and producing analogs for SAR studies. gla.ac.ukupenn.edutandfonline.com Their work provides the physical compounds needed for all biological testing.

Structural Biology: Techniques like X-ray crystallography and NMR spectroscopy are vital for determining the three-dimensional structures of this compound's enzyme targets, both alone and in complex with the inhibitor. nih.govucla.eduuochb.cz These structural insights are crucial for understanding the basis of its activity and for guiding the rational design of more potent inhibitors. uochb.cz

Mechanistic Elucidation: Parasitologists, biochemists, and molecular biologists are needed to carry out the detailed mechanistic work, including enzyme kinetics, cell-based assays against various parasite strains, and validation of findings in preclinical models. thieme-connect.comscirp.orged.govircbc.ac.cn

This collaborative ecosystem, where chemists synthesize molecules, structural biologists provide atomic-level blueprints, and biologists test function and mechanism, forms the foundation of modern drug discovery and will be indispensable for realizing the full potential of this compound. unibe.chucla.edu

Table 2: Interdisciplinary Roles in Advancing this compound Research

| Discipline | Key Contribution | Research Focus |

|---|---|---|

| Natural Product Chemistry | Isolation and structure elucidation of this compound and related compounds. | Characterizing novel molecules from Anthemis auriculata. |

| Synthetic Organic Chemistry | Total synthesis and analog generation. | Developing efficient synthetic routes and libraries for SAR. |

| Structural Biology | Determining 3D structures of drug-target complexes. | Using X-ray crystallography/NMR to guide drug design. |

| Biochemistry | Enzyme inhibition assays and kinetic analysis. | Quantifying the potency and mode of inhibition of targets like PfFabI. |

| Parasitology & Cell Biology | In vitro & in vivo testing against parasites. | Assessing efficacy, selectivity, and resistance profiles. |

| Computational Chemistry | Molecular modeling and docking simulations. | Predicting binding modes and designing novel analogs. |

Q & A

Basic Research Questions

Q. What experimental methodologies are most robust for characterizing Anthecularin's mechanism of action in vitro?

- Methodological Answer : Begin with target identification assays (e.g., SPR for binding affinity ) followed by functional validation using gene knockout models or enzymatic inhibition studies. Ensure reproducibility by adhering to NIH guidelines for preclinical reporting, including detailed protocols for cell culture conditions and statistical power analysis . Cross-validate results with orthogonal techniques (e.g., ITC for thermodynamic profiling) to minimize false positives .

Q. How can researchers resolve inconsistencies in this compound's reported solubility profiles across studies?

- Methodological Answer : Conduct a systematic review of solvent systems (e.g., DMSO vs. aqueous buffers) and purity verification methods (HPLC, NMR) used in prior studies. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design controlled solubility experiments under standardized conditions (pH, temperature) . Publish raw data in supplementary materials to enable meta-analysis .

Q. What spectroscopic techniques are essential for validating this compound's structural integrity post-synthesis?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation with 2D NMR (e.g., HSQC, HMBC) to resolve stereochemical ambiguities. Cross-reference spectral data with computational predictions (DFT calculations) and prior literature, ensuring alignment with established benchmarks . Document all instrumentation parameters (e.g., NMR field strength, solvent suppression methods) for reproducibility .

Advanced Research Questions

Q. How should contradictory findings about this compound's cytotoxicity be analyzed in heterogeneous cell lines?

- Methodological Answer : Perform a meta-analysis stratified by cell type (e.g., epithelial vs. hematopoietic), dosage regimes, and exposure durations. Use mixed-effects models to account for inter-study variability. Apply PICOS framework (Population, Intervention, Comparison, Outcomes, Study Design) to define inclusion criteria and mitigate bias . Include negative controls and dose-response curves in all assays to contextualize toxicity thresholds .

Q. What strategies optimize this compound's stability in long-term pharmacokinetic studies?

- Methodological Answer : Design accelerated stability studies under ICH guidelines (e.g., Q1A(R2)) using LC-MS to monitor degradation products. Employ DoE (Design of Experiments) to test excipient combinations (e.g., cyclodextrins for encapsulation) and storage conditions. Validate findings with in vivo bioavailability assays in rodent models, ensuring compliance with ethical protocols .

Q. How can multi-omics approaches resolve gaps in this compound's pathway modulation data?

- Methodological Answer : Integrate transcriptomic (RNA-seq), proteomic (TMT labeling), and metabolomic (LC-HRMS) datasets using network pharmacology tools (e.g., Cytoscape). Apply pathway enrichment analysis (GSEA, KEGG) to identify conserved targets across omics layers. Address batch effects with ComBat normalization and validate hypotheses via CRISPR-Cas9 screens .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are appropriate for reconciling divergent efficacy outcomes in this compound trials?